7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which may include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: This compound is studied for its role in cellular processes and its impact on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of specialized lipid-based products and formulations
Mechanism of Action
The mechanism of action of 7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid involves its interaction with cellular membranes and signaling pathways. It is believed to exert its effects by modulating the fluidity and function of cell membranes, as well as influencing the activity of membrane-bound proteins and receptors. The molecular targets and pathways involved include various enzymes and receptors that play a role in inflammation and cellular signaling .
Comparison with Similar Compounds
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): A precursor to this compound, DHA is an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid, EPA is involved in anti-inflammatory processes and is a precursor to various bioactive lipid mediators.
Arachidonic acid (AA): An omega-6 fatty acid, AA is a precursor to pro-inflammatory eicosanoids and plays a role in cellular signaling.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic effects .
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4E,9E,11E,13E,15E,19E)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,12-8+,15-10+,16-11+ |
InChI Key |
OIWTWACQMDFHJG-DOQOHRHJSA-N |
Isomeric SMILES |
CC/C=C/CC(/C=C/C=C/C=C/C=C/C(C(C/C=C/CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.